molecular formula C13H13ClN2O2S B10970021 3-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide

3-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide

Cat. No.: B10970021
M. Wt: 296.77 g/mol
InChI Key: LTZQVZIEGFDFQY-UHFFFAOYSA-N
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Description

3-CHLORO-N-[1-(3-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring, a benzene ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-[1-(3-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE typically involves the reaction of 3-chloropyridine with an appropriate sulfonamide precursor. One common method includes the use of sulfonyl chlorides and amines under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-[1-(3-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-CHLORO-N-[1-(3-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-CHLORO-N-[1-(3-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This can disrupt metabolic pathways and inhibit the growth of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CHLORO-N-[1-(3-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of a pyridine ring, a benzene ring, and a sulfonamide group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

3-chloro-N-(1-pyridin-3-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H13ClN2O2S/c1-10(11-4-3-7-15-9-11)16-19(17,18)13-6-2-5-12(14)8-13/h2-10,16H,1H3

InChI Key

LTZQVZIEGFDFQY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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